REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Br:9]Br>ClCCCC>[Br:9][CH2:5][C:3](=[O:4])[CH2:2][C:1]([O:7][CH3:8])=[O:6]
|
Name
|
|
Quantity
|
719 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
523 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
2613 g
|
Type
|
solvent
|
Smiles
|
ClCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 5±5° C.
|
Type
|
CUSTOM
|
Details
|
of one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 1161 g of a 10% saline solution
|
Type
|
CUSTOM
|
Details
|
After separating the mixture into an aqueous and organic layers, concentration of the organic layer in vacuous at a temperature of 40° C. or less
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 782.9 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |